molecular formula C8H8ClN3 B15055707 7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine

7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine

Cat. No.: B15055707
M. Wt: 181.62 g/mol
InChI Key: GOLYWUGORLTCAW-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine is a chemical building block of interest in medicinal chemistry for developing novel therapeutic agents. The pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery, recognized for its diverse biological potential . This specific amine-substituted and chloro-functionalized derivative is a key synthetic intermediate for accessing more complex molecules. Compounds based on the pyrrolo[3,2-c]pyridine structure have been identified as potent and selective inhibitors of various protein kinases, such as MPS1 and FMS kinase, making them promising candidates in oncology research for targeted cancer therapies . Furthermore, this heterocyclic system has demonstrated significant antimicrobial properties, with some derivatives showing moderate to good activity against Gram-positive bacteria . The presence of both the 4-amine and 7-chloro substituents on the 1-methylated ring system provides multiple handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-1-methylpyrrolo[3,2-c]pyridin-4-amine

InChI

InChI=1S/C8H8ClN3/c1-12-3-2-5-7(12)6(9)4-11-8(5)10/h2-4H,1H3,(H2,10,11)

InChI Key

GOLYWUGORLTCAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CN=C2N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the formation of the pyrrolo[3,2-c]pyridine core followed by the introduction of the chlorine and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. . The methyl group can be introduced via methylation reactions using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridines, while oxidation can produce N-oxides.

Scientific Research Applications

7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1. Structural and Property Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Source
7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine Pyrrolo[3,2-c]pyridine 7-Cl, 1-Me, 4-NH2 ~183.6 (estimated) Enhanced lipophilicity; potential kinase inhibition Target
1H-pyrrolo[3,2-c]pyridin-4-amine (CAS 60290-23-5) Pyrrolo[3,2-c]pyridine 4-NH2 133.15 Boiling point: 388.5°C; density: 1.367 g/cm³
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1018441-16-1) Pyrrolo[2,3-d]pyrimidine 5-Cl, 4-NH2 N/A Similarity score: 0.67; pyrimidine core alters electronic properties
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5) Pyrazolo[3,4-c]pyridine 7-Cl, 1-Me N/A Similarity score: 0.63; pyrazole core may improve metabolic stability
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine HCl Pyrrolo[2,3-d]pyrimidine 4-Cl-benzyl, piperidin-4-amine 378.3 High molecular weight; potential CNS activity due to piperidine moiety

Structural and Functional Insights

  • Core Heterocycle Differences: The pyrrolo[3,2-c]pyridine core (target compound) differs from pyrrolo[2,3-d]pyrimidine (e.g., CAS 1018441-16-1) in nitrogen positioning, affecting electron distribution and hydrogen-bonding capacity. This can influence binding to biological targets like kinases or receptors .
  • Substituent Effects: Chlorine Position: Chlorine at position 7 (target) vs. position 5 (CAS 1018441-16-1) alters steric hindrance and electronic effects. The 7-position in pyrrolo[3,2-c]pyridine may enhance halogen bonding in protein interactions .
  • Amine Functionality: The 4-amine group is conserved across several analogs (e.g., CAS 60290-23-5, CAS 1018441-16-1), suggesting its critical role in base-catalyzed reactions or hydrogen-bond donor activity .

Physicochemical and Spectral Data

  • Melting Points and Solubility: Pyrrolo[2,3-d]pyrimidin-4-amine derivatives exhibit melting points ranging from 129°C to 200°C , while the target compound’s methyl and chloro substituents likely raise its melting point compared to the base compound (CAS 60290-23-5).
  • Spectroscopic Characterization :

    • 1H NMR : Methyl groups in the target compound would show signals near δ 2.5–3.0 ppm, distinct from unmethylated analogs. Chlorine’s inductive effect may downfield-shift adjacent protons .
    • HRMS : Expected [M+H]+ peak for the target is ~184.06, consistent with C8H9ClN3 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors followed by chlorination and methylation. For example, intermediate pyrazolo[3,4-d]pyrimidines are synthesized using Buchwald-Hartwig amination or nucleophilic substitution reactions. Key steps include refluxing in ethanol with catalysts like Pd(OAc)₂ for coupling reactions . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with aromatic protons appearing between δ 6.5–8.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 223.08 g/mol). Elemental analysis ensures purity (>98%), while HPLC monitors stability under varying pH conditions .

Q. How is the biological activity of this compound typically screened in early-stage research?

  • Methodological Answer : In vitro kinase inhibition assays (e.g., CDK2, PTPN2) are conducted using recombinant enzymes. IC₅₀ values are determined via fluorescence polarization or luminescence-based assays. Cell viability studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for pyrrolo-pyrimidine derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 64% vs. 81%) may arise from reaction conditions. Optimize temperature (60–100°C), catalyst loading (5–10% Pd), and amine substituents. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodological Answer : Replace the 7-chloro group with electron-withdrawing substituents (e.g., fluoro) to enhance binding to kinase ATP pockets. Introduce hydrophilic groups (e.g., morpholine) at the 1-methyl position to improve solubility. Computational docking (AutoDock Vina) identifies key interactions with residues like Lys89 in CDK2 .

Q. What methodologies address poor aqueous solubility in preclinical studies?

  • Methodological Answer : Salt formation (e.g., hydrochloride) increases solubility by 5–10-fold. Co-solvents (PEG-400, DMSO) or nanoformulation (liposomes) enhance bioavailability. Stability testing in simulated gastric fluid (pH 1.2–3.0) ensures oral delivery viability .

Q. How are mechanistic insights into the compound’s kinase inhibition obtained?

  • Methodological Answer : Kinetic studies (Lineweaver-Burk plots) determine inhibition mode (competitive/uncompetitive). Isotopic labeling (³H-ATP) quantifies binding affinity. X-ray crystallography (PDB: 4BCG) resolves binding conformations with catalytic domains .

Q. What computational tools predict metabolic stability and toxicity profiles?

  • Methodological Answer : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism and hepatotoxicity. Molecular dynamics simulations (GROMACS) assess interactions with hERG channels, mitigating cardiac risk .

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